Cas no 82745-06-0 (1-butyl-3-(2-chlorophenyl)-1-phenylurea)

1-Butyl-3-(2-chlorophenyl)-1-phenylurea is a substituted urea derivative characterized by its unique phenyl and chlorophenyl substituents. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of agrochemicals or pharmaceuticals due to its structural versatility. The presence of the 2-chlorophenyl group may enhance binding affinity in target interactions, while the butyl chain contributes to solubility and lipophilicity adjustments. Its well-defined molecular structure allows for precise modifications, making it valuable for research applications requiring tailored urea-based scaffolds. The compound's stability under standard conditions further supports its handling in laboratory settings. Analytical methods such as HPLC and NMR confirm its purity and structural integrity.
1-butyl-3-(2-chlorophenyl)-1-phenylurea structure
82745-06-0 structure
Product name:1-butyl-3-(2-chlorophenyl)-1-phenylurea
CAS No:82745-06-0
MF:C17H19ClN2O
MW:302.798563241959
CID:5725103

1-butyl-3-(2-chlorophenyl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-3-(2-chlorophenyl)-1-phenylurea
    • Urea, N-butyl-N'-(2-chlorophenyl)-N-phenyl-
    • Inchi: 1S/C17H19ClN2O/c1-2-3-13-20(14-9-5-4-6-10-14)17(21)19-16-12-8-7-11-15(16)18/h4-12H,2-3,13H2,1H3,(H,19,21)
    • InChI Key: JCDSXDAQVQSVGB-UHFFFAOYSA-N
    • SMILES: N(CCCC)(C1=CC=CC=C1)C(NC1=CC=CC=C1Cl)=O

Experimental Properties

  • Density: 1.211±0.06 g/cm3(Predicted)
  • Boiling Point: 464.7±37.0 °C(Predicted)
  • pka: 13.57±0.70(Predicted)

1-butyl-3-(2-chlorophenyl)-1-phenylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B872808-500mg
1-Butyl-3-(2-chlorophenyl)-1-phenylurea
82745-06-0
500mg
$ 320.00 2022-06-06
TRC
B872808-100mg
1-Butyl-3-(2-chlorophenyl)-1-phenylurea
82745-06-0
100mg
$ 95.00 2022-06-06
TRC
B872808-50mg
1-Butyl-3-(2-chlorophenyl)-1-phenylurea
82745-06-0
50mg
$ 50.00 2022-06-06

Additional information on 1-butyl-3-(2-chlorophenyl)-1-phenylurea

Introduction to 1-butyl-3-(2-chlorophenyl)-1-phenylurea (CAS No. 82745-06-0)

1-butyl-3-(2-chlorophenyl)-1-phenylurea, identified by its Chemical Abstracts Service (CAS) number 82745-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural configuration of 1-butyl-3-(2-chlorophenyl)-1-phenylurea, featuring a butyl group, a chlorophenyl ring, and a phenylurea moiety, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis of 1-butyl-3-(2-chlorophenyl)-1-phenylurea involves a multi-step process that typically begins with the reaction of phenyl isocyanate with 2-chlorobenzyl bromide in the presence of a base catalyst. This reaction leads to the formation of the urea linkage, which is then further functionalized by introducing the butyl group. The presence of the chlorophenyl ring enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially improving its bioavailability when administered orally or topically.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-butyl-3-(2-chlorophenyl)-1-phenylurea and its derivatives. Researchers have been particularly intrigued by its structural similarity to known bioactive compounds, which suggests that it may exhibit similar therapeutic effects. Preliminary studies have indicated that this compound may possess properties relevant to neuroprotection, anti-inflammatory, and anticancer activities. These findings are based on in vitro assays that evaluate the compound's interaction with specific biological targets and pathways.

One of the most compelling aspects of 1-butyl-3-(2-chlorophenyl)-1-phenylurea is its versatility as a chemical scaffold. The presence of reactive sites such as the urea group allows for further derivatization, enabling chemists to modify its structure to optimize its biological activity. For instance, introducing additional functional groups or altering the substitution pattern on the aromatic rings can significantly influence the compound's pharmacokinetic profile and target specificity. This flexibility makes 1-butyl-3-(2-chlorophenyl)-1-phenylurea an attractive candidate for drug discovery programs aimed at developing novel therapeutics.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of 1-butyl-3-(2-chlorophenyl)-1-phenylurea at a molecular level. Advanced computational techniques allow researchers to predict how this compound might interact with biological targets such as enzymes and receptors. These predictions are crucial for designing experiments that validate or refute hypotheses about its biological activity. Moreover, computational studies can help identify potential off-target effects, which are important considerations in drug development to ensure safety and efficacy.

Recent advancements in high-throughput screening (HTS) technologies have facilitated rapid testing of large libraries of compounds, including derivatives of 1-butyl-3-(2-chlorophenyl)-1-phenylurea. HTS platforms enable researchers to identify compounds with promising biological activity efficiently, reducing the time and cost associated with traditional screening methods. This approach has led to several hits that show potential for further development into lead compounds for new drugs.

The environmental impact and sustainability considerations are also important when evaluating compounds like 1-butyl-3-(2-chlorophenyl)-1-phenylurea. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, biodegradability studies are being conducted to assess how this compound behaves in various environmental conditions. Understanding these aspects is crucial for ensuring that pharmaceutical compounds can be developed and used responsibly without adverse environmental consequences.

Future research directions for 1-butyl-3-(2-chlorophenyl)-1-phenylurea include exploring its mechanisms of action in detail and conducting preclinical studies to evaluate its safety and efficacy in animal models. These studies will provide valuable insights into whether this compound has therapeutic potential for human applications. Furthermore, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical trials, bringing new treatments closer to reality.

In conclusion, 1-butyl-3-(2-chlorophenyl)-1-phenylurea (CAS No. 82745-06-0) represents an exciting area of research with significant potential in pharmaceutical chemistry. Its unique structural features, combined with promising preliminary biological data, make it a compelling candidate for further investigation. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play a role in the development of novel therapeutics that address unmet medical needs.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.